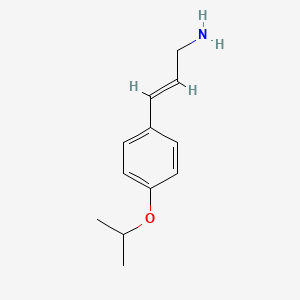

3-(4-Isopropoxyphenyl)prop-2-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(E)-3-(4-propan-2-yloxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C12H17NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-8,10H,9,13H2,1-2H3/b4-3+ |

InChI Key |

QHGDYXKBODVYNN-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/CN |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=CCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Isopropoxyphenyl Prop 2 En 1 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 3-(4-Isopropoxyphenyl)prop-2-en-1-amine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the carbon-nitrogen bond and the carbon-carbon double bond.

A primary and logical disconnection occurs at the C-N bond of the allylic amine. This leads to two key synthons: a nucleophilic amine equivalent (e.g., ammonia (B1221849) or a protected amine) and an electrophilic 3-(4-isopropoxyphenyl)prop-2-en-1-yl cation equivalent. The corresponding synthetic equivalent for the electrophilic partner would be a cinnamyl halide or alcohol.

Another powerful retrosynthetic approach involves a disconnection that simplifies the carbon skeleton. This can be achieved through a disconnection of the C=C double bond, suggesting a Wittig-type reaction or a condensation reaction as the forward synthetic step. This strategy identifies 3-(4-isopropoxyphenyl)acrylaldehyde as a key intermediate. This aldehyde can be further disconnected to 4-isopropoxybenzaldehyde (B92280) and acetaldehyde, both of which are readily available starting materials. The synthesis of 4-isopropoxybenzaldehyde can be achieved through the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and an isopropyl halide.

A third strategy considers the entire prop-2-en-1-amine unit as a single synthon that can be introduced through a multi-component reaction, combining the aromatic aldehyde, a nitrogen source, and a suitable C2 component.

These retrosynthetic pathways highlight several key intermediates, with 3-(4-isopropoxyphenyl)acrylaldehyde being a central and versatile precursor for multiple synthetic routes.

Development of Novel Synthetic Pathways

Building upon the insights from retrosynthetic analysis, a variety of novel synthetic pathways have been developed for the construction of allylic amines, which are applicable to the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Approaches to Allylic Amination

Transition metal catalysis offers a powerful and versatile toolkit for the formation of C-N bonds in allylic systems. Palladium-catalyzed allylic amination, a cornerstone of this field, typically involves the reaction of an allylic substrate (such as an acetate, carbonate, or halide) with an amine nucleophile. For the synthesis of this compound, this would involve the preparation of an activated cinnamyl derivative followed by reaction with ammonia or a protected amine in the presence of a palladium catalyst.

Recent advancements have focused on the direct C-H amination of alkenes, which circumvents the need for pre-functionalized substrates. While challenging, this approach offers a more atom-economical route. For instance, palladium(II)-catalyzed allylic C-H amination has been shown to be effective for a range of terminal olefins and secondary amines, yielding tertiary allylic amines with high regio- and stereoselectivity. Adapting such methods for primary amine synthesis from a substituted styrene (B11656) derivative like 4-isopropoxystyrene would be a cutting-edge approach.

Iridium and rhodium catalysts have also emerged as powerful tools for allylic amination, often proceeding through different mechanistic pathways and offering complementary reactivity and selectivity to palladium-based systems. These catalysts can be particularly effective for the asymmetric synthesis of chiral allylic amines.

| Catalyst System | Substrate Type | Amine Source | Key Features |

| Pd(0) / Phosphine (B1218219) Ligand | Allylic acetates, carbonates, halides | Primary and secondary amines | Well-established, versatile, high yields |

| Pd(II) / Oxidant | Terminal olefins | Secondary amines | Direct C-H functionalization, high regioselectivity |

| Ir(I) / Chiral Ligand | Allylic carbonates | Primary and secondary amines | High enantioselectivity for chiral amines |

| Rh(I) / Phosphine Ligand | Allylic alcohols | Amines | Direct use of alcohols, good functional group tolerance |

Organocatalytic Strategies for Constructing Unsaturated Amines

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. For the construction of unsaturated amines, organocatalytic methods often focus on the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as proline and its derivatives, can activate α,β-unsaturated aldehydes towards nucleophilic attack by forming a transient enamine or iminium ion.

In the context of synthesizing derivatives of this compound, an organocatalytic approach could involve the reaction of 3-(4-isopropoxyphenyl)acrylaldehyde with a nitrogen nucleophile in the presence of a chiral organocatalyst. This would allow for the direct and enantioselective introduction of the amine group. For example, the asymmetric aziridination of α,β-unsaturated aldehydes followed by reductive ring-opening can provide access to chiral allylic amines.

Another strategy involves the organocatalytic α-amination of aldehydes, followed by olefination to construct the unsaturated backbone. While less direct, this approach allows for the early introduction of the nitrogen functionality.

| Organocatalyst | Reaction Type | Substrate | Product Type |

| Chiral Proline Derivatives | Michael Addition | α,β-Unsaturated Aldehyde | γ-Amino Aldehyde |

| Chiral Phosphoric Acids | Allylation of Imines | Imine | Homoallylic Amine |

| Chiral Amines | Aziridination | α,β-Unsaturated Aldehyde | Chiral 2-Formylaziridine |

Multi-Component Reaction Sequences for this compound Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient and convergent approach to complex molecules. For the synthesis of the this compound framework, an MCR could involve the condensation of 4-isopropoxybenzaldehyde, a nitrogen source (such as ammonia or an ammonium (B1175870) salt), and a two-carbon component.

Nickel-catalyzed three-component couplings of aldehydes, amines, and alkenes have been developed for the synthesis of allylic amines. researchgate.netresearchgate.net This approach avoids the pre-synthesis of imines and demonstrates broad functional group tolerance. researchgate.netresearchgate.net Applying this methodology to 4-isopropoxybenzaldehyde, an amine, and ethylene (B1197577) could, in principle, provide a direct route to the target scaffold.

Another potential MCR strategy is the aza-Baylis-Hillman reaction, which combines an aldehyde, an activated alkene, and an amine to generate functionalized allylic amines. While typically employing activated alkenes, modifications of this reaction could potentially be adapted for the synthesis of the target structure.

Electrochemical Synthesis Routes for Allylic Amines

Electrochemical synthesis has gained significant attention as a sustainable and powerful tool in modern organic chemistry. For the synthesis of allylic amines, electrochemical methods can offer unique reactivity and selectivity. One approach involves the electrochemical oxidation of an alkene in the presence of a nitrogen nucleophile. nih.gov

A recently developed electrochemical process prepares aliphatic allylic amines by coupling secondary amines and unactivated alkenes. nih.gov This method proceeds through the electrochemical generation of an electrophilic adduct between thianthrene (B1682798) and the alkene, which is then trapped by the amine nucleophile. nih.gov While this has been demonstrated for secondary amines, further development could extend its applicability to primary amines and provide a novel route to this compound from 4-isopropoxystyrene.

Optimization of Reaction Conditions and Process Parameters

The successful implementation of any synthetic strategy hinges on the careful optimization of reaction conditions and process parameters to maximize yield, selectivity, and efficiency while minimizing waste and cost. Key parameters that require optimization include the choice of catalyst and ligands, solvent, temperature, reaction time, and the nature of the reactants and any additives.

For transition metal-catalyzed reactions, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to identify the optimal system for a specific substrate and nucleophile combination. The catalyst loading is another critical parameter to optimize, balancing reaction efficiency with cost.

In organocatalytic reactions, the structure of the catalyst, including its steric and electronic properties, is paramount for achieving high enantioselectivity. The choice of solvent can also have a profound impact on the reaction outcome by influencing the solubility of the reactants and the stability of the transition states. The addition of co-catalysts or additives, such as acids or bases, can also be crucial for promoting the desired reaction pathway.

For multi-component reactions, the stoichiometry of the reactants is a key variable that needs to be carefully controlled to avoid the formation of side products. The order of addition of the reactants can also influence the outcome of the reaction.

Process parameters such as temperature and reaction time are often interdependent and need to be optimized to ensure complete conversion without product degradation. The use of microwave irradiation can sometimes accelerate reactions and improve yields, particularly in solid-phase synthesis.

A general approach to optimization involves a Design of Experiments (DoE) methodology, which allows for the systematic and efficient exploration of the reaction space to identify the optimal conditions.

| Parameter | Influence | Optimization Strategy |

| Catalyst/Ligand | Reactivity, selectivity (regio-, stereo-, enantio-) | Screening of a library of catalysts and ligands |

| Solvent | Solubility, reaction rate, selectivity | Screening of a range of solvents with varying polarity and coordinating ability |

| Temperature | Reaction rate, side reactions | Optimization to balance rate and selectivity, avoiding decomposition |

| Reactant Concentration | Reaction kinetics | Optimization to maximize rate while avoiding precipitation or side reactions |

| Additives/Co-catalysts | Reaction activation, suppression of side reactions | Screening of acids, bases, or other additives |

| Reaction Time | Conversion, product degradation | Monitoring the reaction progress to determine the optimal time |

Ligand Design and Catalyst Screening

The successful synthesis of allylic amines, including this compound, is highly dependent on the catalytic system employed. Transition metals such as palladium, rhodium, iridium, copper, and cobalt are frequently used to catalyze the crucial C-N bond formation. nih.govrsc.orgacs.orgnih.gov The reactivity and selectivity of these metal catalysts are finely tuned by organic molecules known as ligands, which bind to the metal center.

Ligand design is a critical aspect of catalyst development. The electronic and steric properties of a ligand can dictate the outcome of the reaction, including yield, regioselectivity (the site of amine addition), and stereoselectivity (the 3D arrangement of atoms). For instance, in palladium-catalyzed allylic aminations, bidentate phosphine ligands are commonly used. organic-chemistry.org The choice of ligand can prevent catalyst deactivation, which can occur when the amine starting material coordinates too strongly to the metal center. incatt.nl

Catalyst screening is the process of systematically testing various combinations of metal precursors and ligands to identify the optimal system for a specific transformation. This empirical approach is essential for discovering efficient and selective catalysts for the synthesis of complex molecules. For example, rhodium(I) catalysts paired with Josiphos-type ligands have been shown to be highly effective for the hydroamination of allenes to produce chiral allylic amines. nih.govrsc.org Similarly, cobalt complexes with bisoxazolinephosphine ligands have been developed for highly enantioselective and branch-selective allylic aminations. acs.orgnih.gov The development of anionic N1,N2-diarylbenzene-1,2-diamine ligands, guided by computational studies (DFT), has enabled copper-catalyzed aminations to proceed at room temperature by increasing the electron density on the copper center and accelerating the rate-limiting oxidative addition step. acs.org

| Metal Catalyst | Ligand Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Bidentate Phosphines (e.g., BINAP) | Widely used, effective for various substrates. | organic-chemistry.orgincatt.nl |

| Rhodium (Rh) | Josiphos | High regioselectivity and enantioselectivity in allene (B1206475) hydroamination. | nih.govrsc.org |

| Iridium (Ir) | Phosphoramidites | High yields with excellent regio- and enantioselectivity for branched amines. | organic-chemistry.org |

| Copper (Cu) | N-Arylhydroxylamines, BINAM | Enables asymmetric allylic C-H amination. | rsc.org |

| Cobalt (Co) | Bisoxazolinephosphine | Excellent enantioselectivity (often >99% ee) for branched allylic amines. | acs.orgnih.gov |

| Molybdenum (Mo) | Phenanthroline derivatives | Enables regioselective amination in green solvents like ethanol (B145695). | organic-chemistry.org |

Solvent Effects on Regio- and Stereoselectivity

The choice of solvent is a critical parameter in the synthesis of allylic amines, as it can significantly influence the reaction's regioselectivity and stereoselectivity. rsc.org The solvent does not merely act as a medium for the reactants but can actively participate in the reaction mechanism by stabilizing transition states or intermediates. researchgate.net The polarity, coordinating ability, and hydrogen-bonding capacity of a solvent can alter the energy landscape of a reaction, thereby favoring one product isomer over another. researchgate.netrsc.org

For instance, in palladium-catalyzed allylic aminations, the solvent can affect the equilibrium between different palladium-allyl intermediates, which in turn dictates the stereochemical outcome. acs.org Studies have shown that a hypothesis of an equilibrium between different solute-solvent clusters can explain phenomena where reaction stereoselectivity inverts with temperature. rsc.org In molybdenum-catalyzed allylic amination, the use of ethanol as a "green" solvent was found to be highly effective, leading to high yields and complete regioselectivity. organic-chemistry.org The development of a solvent selection guide for related reactions like reductive amination aims to replace hazardous solvents like dichloroethane with more environmentally benign alternatives. rsc.org

| Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference Context |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | 85 | 92 | Data is illustrative of trends seen in copper-catalyzed asymmetric amination. Specific values depend on the exact substrate and ligand. |

| Toluene | 78 | 88 | |

| Tetrahydrofuran (THF) | 65 | 75 | |

| Acetonitrile (MeCN) | 72 | 85 |

Temperature and Pressure Influence on Reaction Efficiency

The influence of pressure is less commonly a primary focus in allylic amination reactions unless gaseous reagents are involved. However, for reactions like hydroamination or those involving volatile starting materials, pressure can be a key variable to control reactant concentration in the reaction medium and influence reaction rates. Most allylic amination reactions reported in the literature are conducted at atmospheric pressure.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogs

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological effect. Therefore, the development of methods to selectively synthesize a single enantiomer or diastereomer of a chiral molecule is a major goal in organic synthesis. pnas.org This is particularly relevant for analogs of this compound that may contain one or more stereocenters.

Chiral Auxiliary-Mediated Approaches

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the starting material, directs the stereochemical outcome of a reaction, and is then removed to yield the enantiomerically enriched product.

A notable example applicable to the synthesis of chiral primary allylic amines is the use of N-(tert-butylsulfinyl)imines. acs.org In this approach, an α,β-unsaturated ketone is first condensed with a chiral tert-butylsulfinamide to form an N-sulfinylimine. The subsequent reduction of the imine is highly diastereoselective, controlled by the stereocenter on the sulfur atom of the auxiliary. After the reduction, the sulfinyl group can be easily cleaved under acidic conditions to afford the desired chiral primary allylic amine with high enantiomeric purity. acs.org A key advantage of this method is that both enantiomers of the final amine product can be accessed simply by choosing the appropriate (R)- or (S)-configured sulfinamide at the start of the synthesis. acs.org

Asymmetric Catalysis in Allylic Amine Synthesis

Asymmetric catalysis is a more modern and atom-economical approach to enantioselective synthesis. beilstein-journals.org In this method, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. The catalyst, typically a complex of a transition metal and a chiral ligand, creates a chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer over the other.

Numerous catalytic systems have been developed for the asymmetric synthesis of allylic amines. acs.org

Rhodium Catalysis: Rhodium complexes with chiral ligands like Josiphos are effective for the highly regio- and enantioselective hydroamination of allenes. nih.govrsc.org

Copper Catalysis: Chiral copper-phosphoramidite complexes can catalyze the enantio- and diastereoselective synthesis of complex homoallylic amines. nih.gov Copper catalysts paired with ligands such as (R)-(+)-BINAM have also been used for the asymmetric allylic C-H amination of alkenes. rsc.org

Palladium Catalysis: Palladium catalysis is one of the most widely used methods for allylic substitution. incatt.nl Chiral ligands are employed to control the enantioselectivity of the nucleophilic attack of the amine on the π-allylpalladium intermediate. acs.org

Iridium Catalysis: Chiral iridium catalysts are known for their ability to provide branched allylic amines with high regio- and enantioselectivity, which can be challenging to achieve with other metals. organic-chemistry.orgnih.gov

These methods provide powerful tools for accessing specific stereoisomers of this compound derivatives, which is crucial for investigating their structure-activity relationships in various applications.

| Catalyst System | Reaction Type | Typical Enantioselectivity (ee %) | Reference |

|---|---|---|---|

| Rh(I) / Josiphos | Allene Hydroamination | Up to 95% | nih.govrsc.org |

| Cu / Phosphoramidite | Allyldiboron Addition to Imines | >99% | nih.gov |

| Pd / Chiral Phosphine | Allylic Amination | Up to 97% | acs.org |

| Ir / Phosphoramidite | Allylic Amination | Up to 98% | organic-chemistry.org |

| Co / Bisoxazolinephosphine | Allylic Amination | Up to 99% | acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can make its production more sustainable and environmentally friendly.

Key green chemistry strategies in allylic amine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives. A molybdenum-catalyzed regioselective allylic amination has been successfully performed using ethanol, a renewable and less toxic solvent. organic-chemistry.orgresearchgate.net Another innovative approach involves using water as the reaction medium, facilitated by nanomicelles that act as tiny reaction vessels, allowing the reaction to proceed at room temperature. nih.govrsc.org

Catalyst Recyclability: Developing catalysts that can be easily recovered and reused is crucial for reducing waste and cost. A Mo(CO)₆-based catalyst system used in ethanol was shown to be recyclable up to five times without significant loss of activity through simple centrifugation. organic-chemistry.orgresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Hydroamination, which involves the direct addition of an N-H bond across a double or triple bond, is a highly atom-economical method for synthesizing amines. nih.govrsc.org

Use of Abundant and Less Toxic Metals: Shifting from precious metal catalysts like palladium and rhodium to more earth-abundant and less toxic alternatives such as iron, cobalt, or nickel is an active area of research. nih.govorganic-chemistry.orgrsc.org For example, an inexpensive earth-abundant molybdenum complex has been shown to be effective for allylic amination. organic-chemistry.org

By incorporating these principles, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Transformations of 3 4 Isopropoxyphenyl Prop 2 En 1 Amine

Functional Group Interconversions of the Amine Moiety

The primary amine group is a nucleophilic and basic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

The primary amine of 3-(4-Isopropoxyphenyl)prop-2-en-1-amine is readily acylated by reacting with acid chlorides or anhydrides to form amides. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental for installing protecting groups or for synthesizing derivatives with altered biological or physical properties.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | Product Name |

|---|---|---|

| Acetyl chloride | Amide | N-(3-(4-Isopropoxyphenyl)allyl)acetamide |

| Benzoyl chloride | Amide | N-(3-(4-Isopropoxyphenyl)allyl)benzamide |

| p-Toluenesulfonyl chloride | Sulfonamide | N-(3-(4-Isopropoxyphenyl)allyl)-4-methylbenzenesulfonamide |

Derivatization via Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for forming secondary and tertiary amines. masterorganicchemistry.comwikipedia.org In this process, this compound can be reacted with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. youtube.com This two-step process, often performed in a single pot, provides a more controlled alternative to direct alkylation with alkyl halides, which can lead to over-alkylation. masterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are reactive towards the protonated imine intermediate. masterorganicchemistry.com Catalytic hydrogenation can also be used for the reduction step. wikipedia.org This pathway allows for the introduction of a wide array of substituents onto the nitrogen atom. masterorganicchemistry.com

Table 2: Examples of Derivatization via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-3-(4-isopropoxyphenyl)prop-2-en-1-amine |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-3-(4-isopropoxyphenyl)prop-2-en-1-amine |

| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl-3-(4-isopropoxyphenyl)prop-2-en-1-amine |

Reactivity of the Prop-2-en-1-amine Linkage

The alkene portion of the molecule is susceptible to a range of addition and transformation reactions, including metathesis, reduction, and reactions with electrophiles or nucleophiles.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by transition metal complexes, such as those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. tcichemicals.comnih.gov For allylic amines like this compound, cross-metathesis (CM) with another olefin is a key transformation.

However, the presence of the amine functional group can be problematic, as amines can coordinate to the metal center of the catalyst, leading to deactivation. researchgate.net This challenge can often be overcome by using N-protected derivatives (e.g., amides or sulfonamides) or by employing more robust, modern catalysts that exhibit higher tolerance to functional groups. nih.gov For example, Hoveyda-Grubbs type catalysts, which feature a chelating isopropoxy group, show remarkable stability and can be effective for these transformations. tcichemicals.combeilstein-journals.org Successful cross-metathesis would allow for the synthesis of longer, more complex unsaturated amine derivatives.

Hydrogenation and Selective Reduction Processes

The hydrogenation of this compound presents a chemoselectivity challenge. The molecule contains two reducible sites: the carbon-carbon double bond and the aromatic ring. Selective reduction of the alkene without affecting the aromatic ring is typically the desired outcome.

This can be achieved using standard catalytic hydrogenation conditions, such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst at moderate pressures and temperatures. Under these conditions, the C=C double bond is readily reduced to a single bond, yielding 3-(4-Isopropoxyphenyl)propan-1-amine. More forcing conditions (higher pressures and temperatures) or more active catalysts (e.g., rhodium or platinum) would be required to reduce the aromatic ring. Another potential side reaction is hydrogenolysis of the C-N bond, although this is generally less favorable under standard alkene hydrogenation conditions.

Table 3: Potential Hydrogenation Products

| Conditions | Major Product |

|---|---|

| H₂, Pd/C, 1 atm, RT | 3-(4-Isopropoxyphenyl)propan-1-amine |

Electrophilic and Nucleophilic Additions to the Alkene

The alkene in this compound can undergo electrophilic addition reactions. The isopropoxyphenyl group is electron-donating, which increases the electron density of the double bond, making it more nucleophilic and reactive towards electrophiles. For example, reaction with hydrogen halides (H-X) would be expected to follow Markovnikov's rule, where the proton adds to the carbon atom bonded to the amine (C1), and the halide adds to the benzylic carbon (C2), proceeding through a stabilized benzylic carbocation intermediate.

Conversely, nucleophilic addition to the unactivated alkene is generally unfavorable. For a nucleophile to attack a C=C double bond, the bond must be electron-deficient. researchgate.net This is typically achieved by attaching a strong electron-withdrawing group (such as a carbonyl, cyano, or nitro group) to the alkene, creating a Michael acceptor system. As this compound lacks such a group, it is not expected to readily undergo nucleophilic addition reactions at the alkene.

Transformations Involving the 4-Isopropoxyphenyl Moiety

The 4-isopropoxyphenyl group in this compound is a key determinant of its electronic properties and reactivity, particularly concerning the aromatic ring and the ether linkage.

Aromatic Substitution Reactions

The isopropoxy group (-OCH(CH₃)₂) attached to the benzene (B151609) ring is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. wikipedia.orgbyjus.com The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgbyjus.commasterorganicchemistry.comkhanacademy.org This is the rate-determining step. masterorganicchemistry.com Subsequently, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.comkhanacademy.org

Common electrophilic aromatic substitution reactions that could be anticipated for the 4-isopropoxyphenyl moiety include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The directing effect of the isopropoxy group would favor the introduction of the electrophile at the positions ortho and para to it.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for complex molecules like this compound often involves a combination of experimental and computational methods. Spectroscopic techniques such as UV-vis, electron paramagnetic resonance (EPR), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) are powerful tools for the characterization of transient reaction intermediates. osti.govresearchgate.net Mass spectrometry, in particular, is highly sensitive for detecting low concentrations of charged intermediates. nih.govrsc.org

Computational studies, including quantum chemical calculations and molecular dynamics simulations, can provide detailed insights into reaction mechanisms, predict the structures of transition states and intermediates, and help to understand reaction selectivity. researchgate.netpku.edu.cnnih.gov For instance, computational models can be used to calculate activation energies for different potential reaction pathways, thereby identifying the most likely mechanism. nih.gov

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Kinetic studies are fundamental to understanding reaction mechanisms by providing information about the rates of chemical reactions and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, and monitoring the reaction progress over time, the rate law for a reaction can be determined. This information is crucial for proposing and validating a reaction mechanism.

Structure-Reactivity Relationships in this compound Chemistry

Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. In the context of this compound and its derivatives, this involves understanding how modifications to the molecular structure affect the rates and outcomes of its chemical reactions.

Quantitative structure-activity relationship (QSAR) is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. fiveable.melongdom.orgresearchgate.netnih.govfrontiersin.org While often applied in drug discovery, the principles of QSAR can also be used to understand chemical reactivity. These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Advanced Structural and Conformational Analysis of 3 4 Isopropoxyphenyl Prop 2 En 1 Amine and Its Derivatives

Vibrational Spectroscopy for Probing Bond Environments and Functional Group Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the functional groups and bond environments within 3-(4-Isopropoxyphenyl)prop-2-en-1-amine. The spectra of this compound and its analogs, such as other cinnamic acid derivatives, are characterized by distinct bands corresponding to the vibrations of the isopropoxy group, the aromatic ring, the alkene bridge, and the primary amine. nih.gov

The FT-IR spectrum of related cinnamic compounds shows characteristic broad overlapping bands for O-H and C-H stretching vibrations from approximately 3400 to 2300 cm⁻¹. docbrown.info For this compound, the N-H stretching of the primary amine would be expected in the 3400-3300 cm⁻¹ region. Aromatic and vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are found just below 3000 cm⁻¹. mpg.de

The C=C stretching vibration of the trans-alkene is a prominent feature, usually observed around 1630 cm⁻¹, while the aromatic ring C=C stretching vibrations produce a set of bands in the 1600-1450 cm⁻¹ region. researchgate.netmdpi.com The C-O-C stretching of the isopropoxy ether linkage gives rise to strong absorptions, typically in the 1250-1100 cm⁻¹ range. mpg.de The out-of-plane bending of the C-H bonds on the p-disubstituted benzene (B151609) ring is also a key diagnostic feature, often appearing as a strong band around 830 cm⁻¹.

Raman spectroscopy provides complementary information. For instance, in cinnamic acid derivatives, the C=C stretching of the alkene and aromatic ring are often strong and well-defined in the Raman spectrum. nih.govmdpi.com These vibrational data not only confirm the presence of the respective functional groups but also offer insights into the electronic environment and potential intermolecular interactions, such as hydrogen bonding involving the amine group.

A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds, is provided below. mpg.deresearchgate.netmdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Primary Amine | 3400 - 3300 |

| C-H Stretching (Aromatic/Vinylic) | Phenyl, C=C-H | 3100 - 3000 |

| C-H Stretching (Aliphatic) | Isopropyl | 2980 - 2870 |

| C=C Stretching (Alkene) | C=C | ~1630 |

| C=C Stretching (Aromatic) | Phenyl Ring | 1600 - 1450 |

| N-H Bending | Primary Amine | ~1600 |

| C-O-C Stretching | Isopropyl Ether | 1250 - 1100 |

| C-H Out-of-Plane Bending | p-substituted Phenyl | ~830 |

Nuclear Magnetic Resonance Spectroscopy for Dynamic Structural Features and Conformational Landscapes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure, connectivity, and conformational dynamics of this compound in solution.

In the ¹H NMR spectrum, the protons of the isopropoxy group give rise to a characteristic septet for the methine proton (CH) around 4.5 ppm and a doublet for the two methyl groups (CH₃) around 1.3 ppm. mpg.de The aromatic protons on the p-disubstituted ring appear as two distinct doublets in the range of 6.8-7.4 ppm, characteristic of an AA'BB' system. The vinylic protons of the prop-2-en-1-amine backbone exhibit signals in the 6.0-6.6 ppm region, with their coupling constants (typically > 15 Hz) confirming the trans (E) configuration of the double bond. The allylic amine methylene (B1212753) protons (-CH₂-NH₂) would be expected as a doublet around 3.4 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbons of the isopropoxy group resonate at approximately 70 ppm (methine) and 22 ppm (methyls). mpg.de The aromatic carbons show signals between 115 and 160 ppm, with the ether-linked carbon appearing most downfield. The vinylic carbons appear in the 120-135 ppm range, and the allylic amine carbon resonates around 50 ppm. rsc.org

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand spatial relationships, 2D NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling network between the isopropoxy methine and methyl protons, as well as the connectivity between the vinylic and allylic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing long-range (2-3 bond) correlations, for instance, between the allylic protons and the vinylic or aromatic carbons, and between the isopropoxy protons and the aromatic carbon to which the group is attached. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on through-space proximity, helping to confirm the trans stereochemistry and determine the preferred conformation of the isopropoxy group relative to the phenyl ring.

Solid-State NMR for Packing and Polymorphism

While no specific solid-state NMR (ssNMR) studies on this compound are currently available, this technique is exceptionally valuable for studying the solid form of pharmaceuticals and organic materials. jeol.com ssNMR can differentiate between different crystalline forms (polymorphs) and amorphous material, which may have distinct physical properties. researchgate.netnih.gov For the target compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would reveal different chemical shifts for the carbon atoms depending on the crystal packing environment. dur.ac.uk These differences arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amine group, in different polymorphs. nih.gov Thus, ssNMR would be a critical tool for characterizing the solid-state structure and identifying any polymorphic variations.

| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH(CH₃)₂ | Isopropyl Methine | ~4.5 (septet) | ~70 |

| -CH(CH₃)₂ | Isopropyl Methyl | ~1.3 (doublet) | ~22 |

| Ar-H (ortho to O) | Aromatic | ~6.8 (doublet) | ~116 |

| Ar-H (meta to O) | Aromatic | ~7.3 (doublet) | ~128 |

| =CH-CH₂ | Vinylic | ~6.2 (dt) | ~125 |

| Ar-CH= | Vinylic | ~6.5 (d) | ~132 |

| -CH₂-NH₂ | Allylic Methylene | ~3.4 (d) | ~50 |

X-ray Crystallography for Precise Molecular Architecture and Supramolecular Assembly

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as derivatives of chalcones and other cinnamyl compounds, allows for a detailed prediction of its molecular architecture. nih.govresearchgate.net

Advanced Mass Spectrometry for Mechanistic Insights and Complex Mixture Analysis

Beyond simple molecular weight determination, advanced mass spectrometry (MS) techniques are crucial for gaining mechanistic insights and analyzing complex mixtures containing this compound and its derivatives. researchgate.net Techniques such as tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing structural information and confirming the identity of different parts of the molecule. researchgate.net

For cinnamic acid derivatives, common fragmentation pathways include the cleavage of side chains and characteristic losses from the main backbone. mdpi.com For the target compound, key fragment ions would likely result from the loss of the isopropyl group, cleavage of the C-N bond, or fragmentation of the prop-2-en-1-amine chain. By using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, the elemental composition of the parent ion and its fragments can be determined with high accuracy. researchgate.net This is particularly useful in the analysis of reaction mixtures or metabolites, allowing for the identification of byproducts or degradation products without the need for prior separation. Liquid chromatography coupled to mass spectrometry (LC-MS) is an especially powerful tool for this purpose. researchgate.net

Chiroptical Spectroscopy (ORD/CD) for Stereochemical Elucidation of Enantiomerically Enriched Analogs

This compound itself is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example by substitution on the allylic carbon or the benzylic carbon of the vinylic group, the resulting enantiomers could be studied using chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). creative-biostructure.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An enantiomerically enriched analog of the target compound would produce a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these bands are directly related to the absolute configuration of the stereocenter(s). nih.gov ORD, a complementary technique, measures the rotation of plane-polarized light as a function of wavelength. creative-biostructure.comfrontiersin.org These techniques would be indispensable for assigning the absolute stereochemistry of chiral analogs and for determining their enantiomeric purity, which is often a critical factor in pharmaceutical applications.

Computational and Theoretical Investigations of 3 4 Isopropoxyphenyl Prop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(4-Isopropoxyphenyl)prop-2-en-1-amine, these calculations would provide insights into its stability, electronic properties, and reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The ESP map of this compound would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom of the amine group and the oxygen atom of the isopropoxy group would be expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would likely be regions of positive potential.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule plays a crucial role in its biological activity and chemical reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. Molecular mechanics and molecular dynamics simulations would be employed to explore the molecule's potential energy surface. This analysis would reveal the preferred spatial orientation of the isopropoxyphenyl group relative to the prop-2-en-1-amine moiety and the rotational barriers around the single bonds.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reactivity indices derived from conceptual Density Functional Theory (DFT), such as Fukui functions and dual descriptors, it would be possible to identify the most reactive sites within the molecule for different types of reactions. This information is invaluable for designing synthetic routes and understanding the molecule's behavior in different chemical environments.

Reaction Mechanism Simulations and Transition State Identification

Computational simulations can provide detailed insights into the mechanisms of chemical reactions involving this compound. These simulations would map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure and properties of molecules. DFT calculations would be central to investigating the reaction mechanisms of this compound. By employing a suitable functional (e.g., B3LYP) and basis set, it would be possible to calculate the geometries and energies of reactants, products, and transition states for a given reaction. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, DFT studies could elucidate the mechanism of N-acylation or other reactions involving the amine group.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the intermolecular forces that govern the behavior of this compound in various environments. These simulations model the movement of atoms and molecules over time, providing a detailed picture of interaction dynamics.

The structure of this compound, featuring a primary amine group, an isopropoxy group, and a phenyl ring, allows for a variety of intermolecular interactions. MD simulations can elucidate the nature and strength of these interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking.

Key Intermolecular Interactions:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, capable of forming strong interactions with acceptor atoms like oxygen and nitrogen in surrounding molecules or solvent. The oxygen atom of the isopropoxy group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The isopropoxy group and the phenyl ring are hydrophobic and can engage in van der Waals interactions with other nonpolar groups.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of molecular aggregates.

MD simulations of analogous compounds, such as adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, have demonstrated the importance of weak intermolecular forces like C-H⋯O, C-H⋯N, and C-H⋯π interactions in determining crystal packing. mdpi.com Similarly, molecular docking studies on chalcone (B49325) derivatives, which share a similar prop-2-en-1-one backbone, highlight the role of hydrophobic interactions in binding to biological targets. nih.gov For this compound, simulations would likely reveal a complex interplay of these forces, dictating its solubility, aggregation behavior, and interactions with biological macromolecules.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides methods for the in silico prediction of spectroscopic parameters, offering a valuable complement to experimental techniques. Density Functional Theory (DFT) is a commonly employed method for calculating properties such as NMR chemical shifts and vibrational frequencies with a high degree of accuracy. nih.gov

Theoretical investigations on structurally related chalcone derivatives have successfully used DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to simulate vibrational frequencies. nih.gov These calculated frequencies show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov

For this compound, similar computational approaches can predict its characteristic spectroscopic signatures.

Calculated NMR Shifts:

¹H NMR: The chemical shifts of protons can be calculated to aid in the assignment of experimental spectra. Protons on the aromatic ring, the vinyl group, the amine group, and the isopropoxy group would have distinct predicted chemical shifts.

¹³C NMR: The chemical shifts of carbon atoms can also be predicted, providing a complete picture of the molecule's carbon framework.

Calculated Vibrational Frequencies:

The vibrational frequencies corresponding to the stretching and bending of specific bonds can be calculated. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Studies on similar molecules have provided insights into the expected vibrational modes. researchgate.netresearchgate.net

Below is a table of predicted vibrational frequencies for key functional groups in this compound, based on computational studies of analogous compounds.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | ~3400-3500 |

| N-H (Amine) | Asymmetric Stretch | ~3300-3400 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

| C=C (Alkene) | Stretch | ~1640-1680 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-N | Stretch | ~1250-1350 |

| C-O | Stretch | ~1200-1300 |

These in silico predictions are crucial for the structural elucidation of new compounds and for understanding their electronic and dynamic properties. The agreement between calculated and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational characteristics. nih.gov

Applications of 3 4 Isopropoxyphenyl Prop 2 En 1 Amine in Advanced Chemical Systems and Materials Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The intrinsic reactivity of the allylamine (B125299) and substituted phenyl moieties makes 3-(4-Isopropoxyphenyl)prop-2-en-1-amine a valuable building block in organic synthesis. The primary amine can act as a nucleophile or a directing group, while the carbon-carbon double bond is susceptible to a variety of addition and cycloaddition reactions.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. The bifunctional nature of this compound, containing both an amine and an alkene, makes it a promising precursor for the synthesis of various saturated and unsaturated heterocyclic systems.

The primary amine can participate in cyclization reactions through nucleophilic attack, while the alkene can be involved in intramolecular cyclizations or cycloaddition reactions. This dual reactivity allows for the construction of diverse heterocyclic scaffolds. For instance, reactions involving both functional groups can lead to the formation of valuable ring systems such as pyrrolidines, piperidines, and azepanes, which are prevalent in alkaloid natural products. The isopropoxyphenyl group can influence the stereochemical outcome of these cyclization reactions and modify the biological or physical properties of the final heterocyclic product.

Below is a table illustrating potential heterocyclic systems that could be synthesized from this precursor.

| Target Heterocycle | Potential Co-reactant(s) | Reaction Type |

| Substituted Pyrrolidine | Dihaloalkane | Double N-alkylation / Cyclization |

| Tetrahydroquinoline | Carbonyl compound | Pictet-Spengler type reaction |

| Aziridine | Oxidizing agent (e.g., m-CPBA) followed by intramolecular cyclization | Epoxidation and Ring Opening |

| Dihydropyridine | 1,3-Dicarbonyl compound | Hantzsch-type condensation |

Building Block for Total Synthesis of Structurally Demanding Organic Molecules

In the field of total synthesis, the strategic disconnection of complex target molecules often leads to simpler, readily available building blocks. This compound represents a versatile C12N scaffold that can be incorporated into the synthesis of more intricate molecules, such as natural products and their analogues.

The 4-isopropoxyphenyl moiety is a common feature in various biologically active compounds, where it can serve as a lipophilic group to enhance membrane permeability or engage in specific binding interactions with biological targets. The prop-2-en-1-amine portion provides a flexible three-carbon chain with a nitrogen atom, a common structural motif in many alkaloids and other pharmacologically relevant molecules. Synthetic strategies could utilize this compound as a key fragment, adding complexity through reactions at the amine, the alkene, or the aromatic ring.

Application in Catalysis

The amine and alkene functionalities of this compound endow it with the potential to participate in catalytic processes, either as a ligand for metal catalysts or as an organocatalyst itself.

Ligand Design for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. The nitrogen atom (a Lewis base) and the π-system of the double bond in this compound can coordinate to a metal center, potentially acting as a bidentate ligand. This chelation can stabilize the metal complex and influence the steric and electronic environment around the catalytic center, thereby controlling the activity and selectivity of the reaction.

The isopropoxy group on the phenyl ring can also play a role by modifying the electronic properties of the ligand through inductive and resonance effects. This allows for fine-tuning of the catalyst's performance in reactions such as cross-coupling, hydrogenation, and hydroamination. Furthermore, the primary amine can be readily derivatized to create a library of related ligands with varying steric bulk and electronic properties, facilitating the optimization of catalytic systems for specific transformations.

Organocatalytic Systems Incorporating the Amine Moiety

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Primary amines are known to catalyze a range of reactions through the formation of nucleophilic enamines or electrophilic iminium ions.

This compound could potentially act as an organocatalyst in various transformations. The reaction of the primary amine with a ketone or aldehyde substrate would generate an enamine, which can then react with an electrophile in reactions such as aldol (B89426) or Michael additions. Alternatively, reaction with an α,β-unsaturated aldehyde or ketone could form an iminium ion, activating the substrate for nucleophilic attack. The stereochemical environment provided by the catalyst's backbone, including the bulky isopropoxyphenyl group, could influence the stereoselectivity of these processes.

| Catalytic Cycle | Substrate Activated | Potential Reaction |

| Enamine Catalysis | Ketone or Aldehyde | Asymmetric Aldol Addition, Michael Addition |

| Iminium Ion Catalysis | α,β-Unsaturated Aldehyde/Ketone | Conjugate Addition, Diels-Alder Reaction |

Advanced Materials Science Applications

The unique chemical structure of this compound makes it a candidate for the development of advanced functional materials. Both the amine and the alkene groups can undergo polymerization, suggesting its use as a monomer.

Polymers derived from allylamine are known for their utility in coatings, water treatment, and biomedical applications due to the presence of functional amine groups along the polymer backbone. The incorporation of the 4-isopropoxyphenyl group could be leveraged to control the properties of the resulting polymer. For example, this bulky, hydrophobic group could influence the polymer's solubility, thermal stability, and mechanical properties.

Furthermore, the aromatic nature of the molecule suggests potential applications in organic electronics. Aromatic amines are often used as hole-transporting materials in devices like organic light-emitting diodes (OLEDs). Polymers or molecular films based on this compound could be investigated for their semiconductor properties. The amine group also provides a handle for grafting the molecule onto surfaces, allowing for the modification of materials to alter their surface energy, adhesion, or biocompatibility.

The potential contributions of each structural feature to material properties are summarized below.

| Structural Feature | Potential Impact on Material Properties |

| Allyl Group | Enables polymerization, creating a stable polymer backbone. |

| Primary Amine | Provides sites for cross-linking, functionalization, or pH-responsiveness. |

| Isopropoxyphenyl Group | Enhances solubility in organic solvents, increases thermal stability, and modifies optoelectronic properties. |

Incorporation into Polymeric Architectures as Monomers or Crosslinkers

The presence of both a primary amine and a vinyl group allows this compound to be incorporated into polymeric structures either as a monomer for linear chains or as a crosslinking agent to form three-dimensional networks.

As a monomer, it can potentially undergo polymerization through either its allyl group or the amine functionality. However, the radical polymerization of allyl monomers is often challenging due to degradative chain transfer, which can lead to the formation of oligomers or low-molecular-weight polymers. tandfonline.comtandfonline.comresearchgate.net The reactivity of the allyl group in this compound is expected to be influenced by the electronic and steric effects of the isopropoxyphenyl group. The polymerization of allylamine itself is often carried out in the form of its salt to suppress degradative chain transfer. researchgate.netgoogle.com A similar strategy could potentially be employed for the polymerization of this compound.

Alternatively, the primary amine group offers a route for its incorporation into polymers via step-growth polymerization, such as in the formation of polyamides, polyimides, or polyureas, by reacting with appropriate difunctional co-monomers like diacyl chlorides, dianhydrides, or diisocyanates.

As a crosslinker, this compound can be used to connect linear polymer chains, thereby forming a network structure. This is particularly relevant in the curing of resins or the vulcanization of elastomers. The bifunctionality of the molecule allows for the formation of covalent bonds through both the amine and the allyl groups, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. google.comresearchgate.netepo.org For instance, the amine group can react with epoxy resins, while the allyl group can participate in free-radical crosslinking reactions.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Reactive Group | Potential Polymer Architecture | Key Considerations |

| Radical Polymerization | Allyl group | Linear or branched homopolymers/copolymers | Prone to degradative chain transfer, may require salt form for higher molecular weight. tandfonline.comtandfonline.comresearchgate.net |

| Step-Growth Polymerization | Amine group | Polyamides, Polyimides, Polyureas | Requires difunctional co-monomers. |

| Crosslinking Reactions | Amine and Allyl groups | 3D polymer networks | Can improve mechanical and thermal properties of materials. google.comresearchgate.net |

Surface Modification and Coating Technologies

The amine functionality of this compound makes it a suitable candidate for surface modification of various substrates. The primary amine group can form covalent bonds with surfaces containing complementary functional groups, such as carboxylic acids, epoxides, or isocyanates, through well-established coupling chemistries. This allows for the tailoring of surface properties like hydrophobicity, adhesion, and biocompatibility.

For instance, the isopropoxyphenyl group, being hydrophobic, can impart water-repellent properties to a surface when this compound is grafted onto it. This could be beneficial in applications requiring anti-fouling or self-cleaning surfaces.

In coating technologies, this compound could be used as an adhesion promoter, enhancing the bond between a substrate and a coating layer. The amine group can interact with the substrate surface, while the allyl group can co-polymerize with the coating resin, forming a strong and durable interface.

Components in Functional Materials (e.g., optoelectronic, CO2 sorbents)

The combination of an aromatic ring and an amine group in this compound suggests its potential utility in the development of functional materials.

Optoelectronic Materials: Polymers containing aromatic and amine functionalities are known to exhibit interesting optoelectronic properties. researchgate.netmdpi.comnih.govmdpi.com The isopropoxyphenyl group can influence the electronic properties of the polymer, such as its band gap and charge transport characteristics. By incorporating this monomer into conjugated polymer backbones, it may be possible to tune the material's absorption and emission spectra, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

CO2 Sorbents: Amine-functionalized materials are widely investigated for their ability to capture carbon dioxide. rsc.orgdoi.orgrsc.orgacs.org The primary amine group in this compound can react with CO2 through the formation of carbamates. By incorporating this compound into porous polymer networks or onto high-surface-area supports, it is possible to develop efficient and regenerable CO2 sorbents. The isopropoxyphenyl group might also influence the sorption kinetics and capacity by affecting the material's porosity and surface properties.

Table 2: Potential Functional Material Applications of this compound

| Application Area | Relevant Functional Groups | Potential Role of the Compound |

| Optoelectronics | Isopropoxyphenyl, Amine | Modify electronic properties of conjugated polymers. researchgate.netnih.gov |

| CO2 Capture | Amine | Act as a CO2 capture site in porous materials. rsc.orgrsc.org |

Host-Guest Chemistry and Supramolecular Assemblies

The structural features of this compound also lend themselves to applications in host-guest chemistry and the formation of supramolecular assemblies. wikipedia.orgnih.govnih.gov

The isopropoxyphenyl group can act as a guest moiety, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.govnih.gov This encapsulation can modify the solubility, reactivity, and photophysical properties of the compound. Such host-guest complexes could be utilized in drug delivery systems, for the controlled release of the amine, or in the development of molecular sensors.

Furthermore, the amine group can participate in hydrogen bonding interactions, which are fundamental to the construction of supramolecular assemblies. rsc.orgresearchgate.net In combination with other molecules capable of hydrogen bonding, this compound could self-assemble into well-defined nanostructures such as nanofibers, vesicles, or gels. The isopropoxyphenyl group would play a crucial role in directing the self-assembly process through steric interactions and van der Waals forces, influencing the morphology and stability of the resulting supramolecular structures. These assemblies could find applications in areas such as tissue engineering, catalysis, and sensing.

Future Research Directions and Concluding Remarks

Exploration of Emerging Synthetic Methodologies for 3-(4-Isopropoxyphenyl)prop-2-en-1-amine

The development of more efficient, sustainable, and stereoselective synthetic methods for this compound is a primary area for future investigation. Current synthetic strategies, while effective, often rely on classical multi-step procedures. Future research could focus on the application of cutting-edge synthetic technologies.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts to produce enantiomerically pure forms of the amine would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to achieve high levels of stereocontrol.

Flow Chemistry: Continuous flow processes could offer advantages in terms of safety, scalability, and reaction optimization. The translation of batch syntheses to flow systems could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide a green and highly selective alternative to traditional chemical methods.

Unveiling Novel Reactivity Patterns and Undiscovered Transformations

A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. The interplay between the allylic amine, the phenyl ring, and the isopropoxy group can lead to a rich and complex chemical behavior that is yet to be fully explored.

Potential research directions include:

Cyclization Reactions: Investigating novel intramolecular and intermolecular cyclization reactions could lead to the synthesis of complex heterocyclic scaffolds with potential biological activity.

Controlled Oxidation and Reduction: Exploring selective oxidation or reduction of the double bond or the amine functionality could provide access to a diverse range of new derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the aromatic ring or the double bond as a handle for cross-coupling reactions could enable the facile introduction of various substituents, leading to a library of novel compounds.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. Applying these integrated approaches to this compound can provide unprecedented insights into its properties and reactivity.

Specific applications could involve:

Density Functional Theory (DFT) Calculations: To predict reaction mechanisms, transition state energies, and spectroscopic properties, thereby guiding experimental design.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and intermolecular interactions of the molecule and its derivatives.

In Silico Screening: To predict the potential biological or material science applications of novel derivatives before their synthesis, thus streamlining the discovery process.

Potential for Derivatization in Highly Specialized Chemical Applications

Future derivatization efforts could target:

Materials Science: Incorporation into polymers or as ligands for metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties.

Asymmetric Catalysis: Development of chiral derivatives that can act as ligands for transition metal catalysts in asymmetric transformations.

Medicinal Chemistry: While outside the direct scope of this chemical-focused review, the core structure could serve as a starting point for the design of new therapeutic agents, building upon initial findings in related structures.

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing 3-(4-Isopropoxyphenyl)prop-2-en-1-amine, and how do reaction conditions influence yield? A: The synthesis typically involves multi-step sequences, such as nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine are synthesized via substitution of halogenated intermediates with amine groups under basic conditions . Key parameters include solvent polarity (e.g., THF or DMF), temperature (reflux for activation), and stoichiometric control of reagents. Reaction progress is monitored via TLC or HPLC .

Advanced Synthesis: Catalytic Carbocyclization

Q: How can Ti–Mg-catalyzed carbocyclization be optimized for synthesizing pyrrolidine derivatives from allylpropargyl amines like this compound? A: Ti(O-iPr)₄ and EtMgBr catalysts enable stereoselective carbocyclization of allylpropargyl amines. Solvent choice (e.g., CH₂Cl₂ or toluene) and catalyst loading (15–30 mol%) critically impact regio- and stereoselectivity. For example, dichloromethane enhances Z-configuration selectivity in methylenepyrrolidine products . Deuterolysis studies and 2D NMR are used to confirm product stereochemistry .

Basic Structural Characterization

Q: What spectroscopic techniques are essential for characterizing this compound? A: Core techniques include:

- ¹H/¹³C NMR : Assign proton environments (e.g., allylic amine protons at δ 2.8–3.2 ppm) and aromatic/alkene carbons.

- IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Structural Analysis: X-ray Crystallography

Q: How can SHELX software resolve challenges in crystallizing this compound derivatives? A: SHELXL refines high-resolution data to address disorder or twinning. For example, hydrogen bonding patterns (e.g., N–H···O interactions) are analyzed using graph set theory to predict packing motifs . Twinned data require dual refinement in SHELXL to resolve overlapping lattices .

Basic Biological Activity Screening

Q: What preliminary assays evaluate the bioactivity of this compound? A: Initial screens include:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays to determine Kᵢ values .

- Cytotoxicity Profiling : MTT assays in cell lines to assess therapeutic windows .

Advanced Mechanistic Studies: Covalent Inhibition

Q: How can covalent binding mechanisms of this compound be validated? A: Techniques include:

- LC-MS/MS : Detect covalent adducts after incubating the compound with target proteins.

- Kinetic Analysis : Measure kᵢₙₐcₜ/Kᵢ to assess irreversible binding efficiency .

- Molecular Dynamics (MD) Simulations : Model Michaelis-Menten complexes to identify reactive cysteine residues .

Data Contradictions in Bioactivity

Q: How to resolve discrepancies in reported biological activities across studies? A: Factors to investigate:

- Structural Analogues : Compare substituent effects (e.g., isopropoxy vs. methoxy groups) on target affinity .

- Experimental Variability : Standardize assay conditions (e.g., buffer pH, co-solvents).

- Metabolic Stability : Assess hepatic microsome degradation to rule out false negatives .

Handling Compound Instability

Q: What strategies mitigate instability of this compound in aqueous solutions? A:

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.

- Derivatization : Convert the amine to a stable salt (e.g., hydrochloride) or prodrug (e.g., carbamate) .

- Inert Atmosphere : Store under argon and use degassed solvents during synthesis .

Computational Modeling

Q: How to perform QSAR studies for this compound’s bioactivity optimization? A:

- Descriptor Selection : Use electronic (HOMO/LUMO) and steric (molar refractivity) parameters.

- MD Simulations : Analyze hydrogen-bonding networks with proteins using software like GROMACS .

- Docking Validation : Cross-validate AutoDock results with experimental IC₅₀ data .

Analytical Quantification

Q: What chromatographic methods ensure accurate quantification in complex matrices? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.